7-Fluoro-1H-spiro[indole-3,4'-oxane]-2-one

medicinal chemistry physicochemical profiling lead optimization

Researchers conducting systematic fluorine scanning within spirooxindole lead series often face supply gaps for positionally-defined analogs. This 7-fluoro variant (σₘ = +0.34) fills that gap, enabling precise evaluation of substituent electronic effects on target binding and metabolic stability. - Pre-assembled 7-fluoro-spirooxindole core eliminates multi-step synthesis, accelerating SAR campaigns. - Distinct from 5-fluoro isomer (CAS 1603067-38-4), enabling steric tolerance mapping around the spiro junction. - Defined oxindole oxidation state preserves the C2 carbonyl essential for validated MDM2-p53 interactions. Procurement managers benefit from consistent 98% purity and immediate availability.

Molecular Formula C12H12FNO2
Molecular Weight 221.231
CAS No. 1695305-20-4
Cat. No. B2545032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Fluoro-1H-spiro[indole-3,4'-oxane]-2-one
CAS1695305-20-4
Molecular FormulaC12H12FNO2
Molecular Weight221.231
Structural Identifiers
SMILESC1COCCC12C3=C(C(=CC=C3)F)NC2=O
InChIInChI=1S/C12H12FNO2/c13-9-3-1-2-8-10(9)14-11(15)12(8)4-6-16-7-5-12/h1-3H,4-7H2,(H,14,15)
InChIKeyYZMVNLYXJVNAFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





7-Fluoro-1H-spiro[indole-3,4'-oxane]-2-one (CAS 1695305-20-4): Procurement-Relevant Scaffold and Physicochemical Baseline


7-Fluoro-1H-spiro[indole-3,4'-oxane]-2-one (CAS 1695305-20-4) is a spirocyclic oxindole derivative featuring a fluorine substituent at the C7 position of the indole ring and a tetrahydropyran (oxane) spiro-fused at the C3 position. The molecular formula is C12H12FNO2 with a molecular weight of 221.23 g/mol . This compound belongs to the broader spirooxindole class, a privileged scaffold in medicinal chemistry recognized for its conformational rigidity and capacity to present pharmacophoric elements in defined three-dimensional orientations [1].

7-Fluoro-1H-spiro[indole-3,4'-oxane]-2-one Procurement: Why Spirooxindole Scaffold Substitution Carries Unquantified Risk


Within the spiro[indole-3,4'-oxane]-2-one series, substitution position and electronic character demonstrably alter molecular recognition properties. Spirooxindole derivatives function as MDM2-p53 protein-protein interaction antagonists [1], sodium channel blockers [2], and kinase inhibitors [3] in target-dependent contexts where precise steric and electrostatic complementarity dictates binding. The C7-fluoro substitution in the target compound imparts distinct electron-withdrawing character and metabolic stability potential relative to unsubstituted, methyl, or chloro analogs. However, the absence of published comparative bioactivity data for this specific compound means that functional interchangeability with any analog—including 7-methyl (CAS 1697929-45-5), 7-bromo, or 5-fluoro variants—cannot be assumed without empirical validation. Generic substitution without confirming target engagement and selectivity in the user's specific assay system introduces unquantified experimental variability.

7-Fluoro-1H-spiro[indole-3,4'-oxane]-2-one: Quantified Differentiation and Evidence Limitations


Fluorine Substitution at C7: Physicochemical Differentiation from Non-Fluorinated and Alternative Position Analogs

The C7-fluoro substituent in 7-Fluoro-1H-spiro[indole-3,4'-oxane]-2-one introduces electronic and steric differentiation from unsubstituted spiro[indole-3,4'-oxane]-2-one (MW 203.24 g/mol) and alternative substitution patterns such as 5-fluoro (CAS 1603067-38-4) or 6-fluoro variants. Fluorine at the 7-position alters the indole ring's electron density distribution, with the Hammett σₘ value for fluorine at this position being +0.34 [1]. This compares to σₘ of -0.07 for 7-methyl substitution and +0.37 for 7-chloro substitution, establishing the target compound as having electron-withdrawing character intermediate between methyl and chloro analogs [1]. This electronic modulation directly influences hydrogen-bonding capacity of the adjacent oxindole NH and carbonyl groups, as well as metabolic stability through blockade of CYP450-mediated oxidation at the C7 position [2].

medicinal chemistry physicochemical profiling lead optimization

Oxindole Oxidation State: Structural Differentiation from Dihydrospiro[indole-3,4'-oxane] Analogs

7-Fluoro-1H-spiro[indole-3,4'-oxane]-2-one (C12H12FNO2) contains an oxindole moiety with a C2 carbonyl, distinguishing it from the corresponding dihydro analog 7-fluoro-1,2-dihydrospiro[indole-3,4'-oxane] (CAS 1388060-65-8, C12H14FNO). The oxindole C2 carbonyl in the target compound serves as a critical hydrogen-bond acceptor and contributes to the spirooxindole core's three-dimensional pharmacophore presentation . This carbonyl is absent in the dihydro analog, resulting in fundamental differences in hydrogen-bonding capacity, electron density distribution, and conformational preferences. Spirooxindoles with the C2 carbonyl intact are recognized as privileged scaffolds in numerous biological contexts, including as MDM2-p53 antagonists where the oxindole carbonyl participates in key hydrogen-bonding interactions with the MDM2 protein surface [1]. The dihydro analog, lacking this carbonyl, cannot recapitulate these specific interactions.

chemical stability oxidation state spirooxindole

Positional Isomer Differentiation: 7-Fluoro Versus 5-Fluoro Spirooxindole Scaffold Impact

The target compound 7-fluoro-1H-spiro[indole-3,4'-oxane]-2-one is a positional isomer of 5-fluoro-1H-spiro[indole-3,4'-oxane]-2-one (CAS 1603067-38-4). In spirooxindole scaffolds, the position of fluorine substitution on the indole ring differentially affects both steric accessibility to biological targets and electronic distribution across the aromatic system. Fluorine at the 7-position is ortho to the indole NH and peri to the spiro junction, whereas fluorine at the 5-position is meta to the NH and remote from the spiro center [1]. Published structure-activity relationship studies on spirooxindole derivatives demonstrate that substituent position is a critical determinant of target binding affinity and selectivity [2]. In MDM2-p53 antagonist series, subtle changes in substitution position can alter IC50 values by more than 10-fold [2]. While no direct comparative data exist for this specific pair, the established SAR principles for spirooxindoles indicate that 7-fluoro and 5-fluoro isomers are not functionally interchangeable without empirical validation.

positional isomer SAR fluorine substitution

7-Fluoro-1H-spiro[indole-3,4'-oxane]-2-one: Evidence-Backed Research Application Scenarios


Medicinal Chemistry Lead Optimization: Fluorine Scan of Spirooxindole Scaffolds

The compound is suitable for systematic fluorine scanning programs within spirooxindole-based lead series. Its C7-fluoro substitution (σₘ = +0.34) provides a defined electronic perturbation relative to 7-H (σₘ = 0) or 7-CH₃ (σₘ = -0.07) controls, enabling evaluation of substituent electronic effects on target binding, selectivity, and metabolic stability [1]. The oxindole C2 carbonyl present in this compound distinguishes it from dihydro analogs that lack this pharmacophoric element essential for validated MDM2-p53 and other spirooxindole-target interactions .

Chemical Biology: Positional Isomer Probe Development

As a positional isomer of 5-fluoro-1H-spiro[indole-3,4'-oxane]-2-one (CAS 1603067-38-4), this compound serves as a control probe in studies examining the steric and electronic consequences of fluorine placement on the indole ring. In spirooxindole MDM2 antagonist series, positional variation can produce >10-fold differences in binding affinity, and this 7-fluoro variant enables systematic mapping of the steric tolerance around the spiro junction [2].

Synthetic Methodology Development: Spirooxindole Fluorinated Building Block

The compound provides a pre-assembled 7-fluoro-spirooxindole core for use as a synthetic building block in the construction of more complex analogs. Its defined oxidation state (oxindole, C2 carbonyl present) distinguishes it from 7-fluoro-1,2-dihydrospiro[indole-3,4'-oxane] (CAS 1388060-65-8, MW 207.24), enabling divergent synthetic pathways that preserve or modify the C2 oxidation state . The spiro-fused oxane ring provides conformational constraint that is valuable for generating three-dimensionally defined molecular architectures.

Physicochemical and Metabolic Stability Profiling: Fluorine Effect Quantification

The compound is appropriate for use in controlled studies quantifying the impact of C7-fluorination on physicochemical parameters (logP, solubility) and metabolic stability in microsomal assays. The fluorine atom at the 7-position (ortho to NH) is expected to block CYP-mediated oxidation at this site while modulating the pKa of the adjacent indole NH through its electron-withdrawing effect (σₘ = +0.34), providing a defined comparator to non-fluorinated baseline analogs [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Fluoro-1H-spiro[indole-3,4'-oxane]-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.